Octadec-13-enal
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Overview
Description
Octadec-13-enal, also known as (13E)-13-Octadecenal, is an organic compound with the molecular formula C18H34O. It is a long-chain aldehyde with a double bond at the 13th position. This compound is notable for its presence in various natural products and its applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadec-13-enal can be synthesized through various methods. One common approach involves the oxidation of the corresponding alcohol, octadec-13-enol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions to prevent over-oxidation .
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of olefins followed by selective hydrogenation. This method allows for the large-scale production of the compound with high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form octadec-13-enoic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Octadec-13-enoic acid.
Reduction: Octadec-13-enol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Octadec-13-enal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octadec-13-enal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, triggering a cascade of biochemical events. For example, in insects, it binds to pheromone receptors, leading to behavioral changes . The exact molecular targets and pathways can vary depending on the specific application and organism .
Comparison with Similar Compounds
9-Octadecenal: Another long-chain aldehyde with a double bond at the 9th position.
cis-13-Octadecenal: The cis isomer of octadec-13-enal, differing in the configuration around the double bond.
Comparison: this compound is unique due to its specific double bond position and its trans configuration. This gives it distinct chemical and physical properties compared to its isomers and other long-chain aldehydes. For instance, the trans configuration can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C18H34O |
---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadec-13-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,18H,2-4,7-17H2,1H3 |
InChI Key |
QIRGIHPYVVKWTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC=O |
Origin of Product |
United States |
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